3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Overview
Description
Preparation Methods
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . This reaction involves the formation of a cyclic anhydride from the reaction of a diene (butadiene) with a dienophile (maleic anhydride). The reaction conditions typically involve heating the reactants to facilitate the cycloaddition process.
In industrial production, the compound is obtained from the reaction of isoprene with maleic anhydride . This large-scale process ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include tetrahydrophthalic acid, diacid derivatives, and substituted anhydrides .
Scientific Research Applications
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of solvent-free paints, laminated boards, and epoxy adhesives.
Mechanism of Action
The mechanism of action of 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biological molecules, leading to potential allergenic responses .
Comparison with Similar Compounds
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
Tetrahydrophthalic anhydride: This compound is also a cyclic anhydride but lacks the methyl group present in this compound.
Hexahydrophthalic anhydride: This compound is fully hydrogenated and does not contain any double bonds, making it less reactive compared to this compound.
Phthalic anhydride: This compound is an aromatic anhydride and is more reactive due to the presence of the aromatic ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
7a-methyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOZEQGBHHIHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=CCC1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962532 | |
Record name | 3a-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-58-8, 26590-20-5 | |
Record name | 3a,4,7,7a-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42498-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltetrahydrophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epoxy hardener zzla-0334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042498588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydromethylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-tetrahydro-2-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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